S-(2-(2-Aminoethoxy)ethyl) ethanethioate
Description
S-(2-(2-Aminoethoxy)ethyl) ethanethioate is a thioester derivative characterized by an ethanethioate (S-acetyl) group attached to a 2-(2-aminoethoxy)ethyl chain.
Properties
Molecular Formula |
C6H13NO2S |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
S-[2-(2-aminoethoxy)ethyl] ethanethioate |
InChI |
InChI=1S/C6H13NO2S/c1-6(8)10-5-4-9-3-2-7/h2-5,7H2,1H3 |
InChI Key |
MSCUUEGYIUCCEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCOCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
S-(2-Hydroxyethyl) Ethanethioate
S-(2-((tert-Butoxycarbonyl)amino)ethyl) Ethanethioate
S-(2-Amino-5-ethoxyphenyl) Ethanethioate
S-[2-(Dimethylamino)ethyl] Ethanethioate
- Molecular Formula: C₆H₁₃NOS
- Molecular Weight : 147.24 g/mol (estimated)
- Key Features: Tertiary dimethylamino group increases lipophilicity.
- Applications: Potential use in surfactants or as intermediates for quaternary ammonium compounds .
Structural and Physicochemical Comparison
*Estimated properties based on structural analogs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for S-(2-(2-Aminoethoxy)ethyl) ethanethioate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, a brominated precursor (e.g., 2-(2-aminoethoxy)ethyl bromide) reacts with potassium thioacetate in anhydrous solvents like THF or DMF under nitrogen atmosphere. Temperature control (40–60°C) and stoichiometric excess of potassium thioacetate (1.2–1.5 equivalents) optimize yield (>75%). Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (δ 1.3–1.5 ppm for methyl groups, δ 2.8–3.2 ppm for aminoethoxy protons) confirms structural integrity.
- Mass Spectrometry : ESI-MS ([M+H] at m/z 192.1) validates molecular weight.
- FTIR : Peaks at 1670 cm (C=O stretch) and 2550 cm (S-H stretch) confirm thioester and amine functionalities .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : The compound is moisture-sensitive. Storage at –20°C under inert gas (argon) in amber vials prevents hydrolysis of the thioester group. Degradation studies show <5% decomposition over 6 months under these conditions. Avoid exposure to oxidizing agents, as the thioester group readily oxidizes to sulfoxides in air .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
- Methodological Answer : The thioester’s electrophilic carbonyl carbon undergoes nucleophilic attack (e.g., by amines or thiols) with a rate 10–10 times faster than analogous esters due to sulfur’s polarizability. Kinetic studies (stopped-flow UV-Vis) reveal a two-step mechanism: initial tetrahedral intermediate formation (rate-limiting) followed by thiolate departure. Solvent polarity (e.g., DMSO vs. THF) modulates activation energy by stabilizing transition states .
Q. How can this compound be utilized in bioconjugation strategies for drug delivery systems?
- Methodological Answer : The aminoethoxy group enables pH-sensitive targeting (e.g., tumor microenvironments), while the thioester allows covalent linkage to cysteine residues in proteins. Example protocol:
- Step 1 : React with a maleimide-activated PEG spacer (1:1.2 molar ratio, pH 7.4 PBS, 25°C, 2 hr).
- Step 2 : Purify via size-exclusion chromatography.
- Efficiency : >90% conjugation yield confirmed by SDS-PAGE and MALDI-TOF .
Q. What structural modifications of this compound enhance its stability in biological assays?
- Methodological Answer :
- Modification : Replace the terminal amine with a tert-butyl carbamate (Boc) group.
- Impact : Reduces non-specific binding to serum proteins (confirmed via SPR) and extends plasma half-life from 2 hr to >8 hr in murine models.
- Validation : LC-MS/MS quantifies intact compound in biological matrices .
Data Analysis and Contradictions
Q. How should researchers resolve discrepancies in reported biological activities of this compound analogs?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, IC values vary between HeLa (5 µM) and HEK293 (12 µM) due to differential expression of target enzymes.
- Impurity Check : Use HPLC-UV (≥98% purity) to exclude batch-to-batch variability.
- Structural Confounders : Methylation of the aminoethoxy group (e.g., dimethyl vs. monoethyl) alters logP by 0.8 units, affecting membrane permeability .
Safety and Handling
Q. What protocols mitigate risks when handling this compound in oxygen-sensitive reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
